1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a 3,4-dimethoxyphenylsulfonyl group
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: The piperazine core is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 3,4-dichlorobenzyl group.
Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride: Finally, the intermediate product is sulfonylated using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonyl group can form strong interactions with protein targets, while the piperazine ring may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine: Lacks the dichloro substitution, which may affect its biological activity and chemical reactivity.
1-(3,4-Dichlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Has a different substitution pattern on the phenylsulfonyl group, potentially altering its properties.
1-(3,4-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)carbonyl]piperazine: Contains a carbonyl group instead of a sulfonyl group, which may influence its reactivity and interactions with biological targets.
The unique combination of the 3,4-dichlorobenzyl and 3,4-dimethoxyphenylsulfonyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-26-18-6-4-15(12-19(18)27-2)28(24,25)23-9-7-22(8-10-23)13-14-3-5-16(20)17(21)11-14/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMNOHZDHKBQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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